N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide
Description
N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a phenyl group, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H24N2O3/c24-20(16-26-17-10-4-3-5-11-17)22-19-13-7-6-12-18(19)21(25)23-14-8-1-2-9-15-23/h3-7,10-13H,1-2,8-9,14-16H2,(H,22,24) |
InChI Key |
YGVXEHZFZGJAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide typically involves the following steps:
-
Formation of Azepane-1-carbonyl Intermediate: : The azepane ring is introduced through a cyclization reaction, often starting from a suitable linear precursor. This step may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
-
Coupling with Phenyl Group: : The azepane-1-carbonyl intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction. Common reagents for this step include phenyl halides and bases like potassium carbonate (K₂CO₃).
-
Introduction of Phenoxyacetamide Moiety: : The final step involves the introduction of the phenoxyacetamide group. This can be achieved through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in solvents such as dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
-
Industry: : Utilized in the development of specialty chemicals and pharmaceuticals, where its unique structure can impart desirable properties to final products.
Mechanism of Action
The mechanism by which N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, influencing cellular signaling and function.
Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, neutralizing ROS and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
- N-[2-(1-azepanylcarbonyl)phenyl]-2-(3,4-dimethylphenyl)acetamide
Uniqueness
N-[2-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide stands out due to its specific combination of an azepane ring and phenoxyacetamide moiety, which imparts unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
